molecular formula C65H100N12O15 B1139365 mDPR-Val-Cit-PAB-MMAE

mDPR-Val-Cit-PAB-MMAE

Cat. No.: B1139365
M. Wt: 1289.6 g/mol
InChI Key: QJDGTZXZKQAVTL-IIMIZLLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “mDPR-Val-Cit-PAB-MMAE” is a drug-linker conjugate used in antibody-drug conjugates (ADCs)This compound is primarily used in cancer research and treatment due to its potent antitumor activity .

Scientific Research Applications

mDPR-Val-Cit-PAB-MMAE has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying drug-linker conjugates and their chemical properties.

    Biology: Employed in cell biology research to investigate the effects of tubulin polymerization inhibitors on cellular processes.

    Medicine: Utilized in cancer research and treatment, particularly in the development of antibody-drug conjugates for targeted cancer therapy.

    Industry: Applied in the pharmaceutical industry for the production of ADCs and related compounds

Mechanism of Action

The mechanism of action of mDPR-Val-Cit-PAB-MMAE involves the inhibition of tubulin polymerization . It can be attached to a monoclonal antibody (MAB) which directs it toward cancer cells .

Future Directions

The future directions of mDPR-Val-Cit-PAB-MMAE research involve optimizing the drug-linker by minimizing the size of the PEG side chain and incorporating a self-stabilizing maleimide to prevent payload de-conjugation in vivo . This is under consideration for future ADC programs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mDPR-Val-Cit-PAB-MMAE involves the conjugation of monomethyl auristatin E to the peptide linker Val-Cit-PAB. The process typically begins with the preparation of the linker in a solvent such as N,N-dimethylformamide. Monomethyl auristatin E is then added to the solution, which is subsequently added dropwise to water-containing beakers .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is stored at -20°C in sealed containers to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

mDPR-Val-Cit-PAB-MMAE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents like dimethyl sulfoxide (DMSO). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions include modified versions of the original compound, such as oxidized or reduced derivatives. These products can have different biological activities and properties compared to the parent compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

mDPR-Val-Cit-PAB-MMAE is unique due to its specific peptide linker composition and its potent antitumor activity. The combination of monomethyl auristatin E with the Val-Cit-PAB linker provides high specificity and efficacy in targeting cancer cells, making it a valuable compound in cancer research and therapy .

Properties

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[[(2S)-3-amino-2-(2,5-dioxopyrrol-1-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H100N12O15/c1-15-39(8)55(48(90-13)33-51(80)76-32-20-24-46(76)57(91-14)40(9)58(82)69-41(10)56(81)43-21-17-16-18-22-43)74(11)63(87)53(37(4)5)73-62(86)54(38(6)7)75(12)65(89)92-35-42-25-27-44(28-26-42)70-59(83)45(23-19-31-68-64(67)88)71-61(85)52(36(2)3)72-60(84)47(34-66)77-49(78)29-30-50(77)79/h16-18,21-22,25-30,36-41,45-48,52-57,81H,15,19-20,23-24,31-35,66H2,1-14H3,(H,69,82)(H,70,83)(H,71,85)(H,72,84)(H,73,86)(H3,67,68,88)/t39-,40+,41+,45-,46-,47-,48+,52-,53-,54-,55-,56+,57+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDGTZXZKQAVTL-IIMIZLLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CN)N4C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CN)N4C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H100N12O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1289.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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